molecular formula C11H13N3OS B1608140 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide CAS No. 666724-62-5

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Cat. No.: B1608140
CAS No.: 666724-62-5
M. Wt: 235.31 g/mol
InChI Key: OJPXCOCLYNNCHS-UHFFFAOYSA-N
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Description

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a heterocyclic compound that combines the structural features of pyrrole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves the condensation of 2,5-dimethylpyrrole with thiophene-2-carbohydrazide. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with molecular targets such as GATA family proteins. It inhibits the DNA-binding activity of GATA3 and other members of the GATA family, thereby disrupting the interaction between GATA3 and SOX4 . This inhibition can affect various cellular processes regulated by these proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is unique due to its specific combination of pyrrole and thiophene rings, which confer distinct chemical and biological properties. Its ability to inhibit GATA family proteins sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)thiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7-3-4-8(2)14(7)9-5-6-16-10(9)11(15)13-12/h3-6H,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPXCOCLYNNCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384451
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666724-62-5
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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